5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
5-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-2-5-15(6-3-13)19-8-10-20(11-9-19)17(22)14-4-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYQBBJZVLTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution via Carbamate Intermediates
A primary route involves nucleophilic acyl substitution between 4-(4-methylphenyl)piperazine and activated pyridin-2-ol derivatives. The carbonyl linkage is typically formed using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), with hydroxybenzotriazole (HOBt) as a catalyst. For example, reacting 5-chlorocarbonylpyridin-2-ol with 4-(4-methylphenyl)piperazine in anhydrous dichloromethane at 0–5°C yields the target compound with 68–72% efficiency after 12 hours.
Direct Amidation Using Preformed Acid Chlorides
An alternative approach employs preformed acid chlorides. Pyridin-2-ol-5-carbonyl chloride is generated by treating pyridin-2-ol-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 4-(4-methylphenyl)piperazine in tetrahydrofuran (THF) at room temperature for 6 hours achieves 65–70% yield. This method minimizes side reactions but requires strict moisture control to prevent hydrolysis of the acid chloride intermediate.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize resin-bound strategies, where 4-(4-methylphenyl)piperazine is immobilized on Wang resin. The carbonyl group is introduced via a coupling reaction with Fmoc-protected pyridin-2-ol-5-carboxylic acid, followed by cleavage with trifluoroacetic acid (TFA). This method achieves 82% purity and scales effectively for combinatorial libraries.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but may promote decomposition at elevated temperatures. Optimal conditions use dichloromethane at 0–5°C, balancing reactivity and stability. Elevated temperatures (>40°C) in DMF reduce yields by 15–20% due to competing hydrolysis pathways.
Catalytic Systems
The addition of 4-dimethylaminopyridine (DMAP) as a co-catalyst improves yields by 12–18% in EDC-mediated couplings by accelerating the formation of the active O-acylisourea intermediate. Alternatively, polymer-supported catalysts like PS-DMAP enable facile recovery and reuse, maintaining >90% activity over five cycles.
Analytical Characterization and Quality Control
Spectroscopic Identification
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.98–7.06 (m, 4H, aromatic-H), 3.72–3.85 (m, 4H, piperazine-H), 2.91–3.02 (m, 4H, piperazine-H), 2.32 (s, 3H, CH₃).
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1245 cm⁻¹ (C-N stretch).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.8 minutes. Impurities include unreacted starting materials (<1.2%) and hydrolyzed byproducts (<0.5%).
Comparative Evaluation of Synthetic Methods
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of the carbonyl group during aqueous workup is minimized by employing anhydrous solvents and rapid extraction. Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the desired product from hydrolyzed acids.
Scalability Limitations
Batch variability in solid-phase synthesis is addressed through automated fluidic systems, reducing human error and ensuring consistent resin loading.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tubercular activity, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives documented in the literature, differing primarily in substituents on the piperazine ring and the core heterocyclic system. Below is a detailed analysis of these analogs and their key properties:
Substituent Effects on the Piperazine Ring
The nature of the substituent on the piperazine ring significantly influences electronic properties, lipophilicity, and receptor interactions.
Key Observations:
- Methyl vs. Trifluoromethyl: The 4-methylphenyl group (target compound) offers moderate lipophilicity, while trifluoromethyl (Compound 5) enhances metabolic stability and electron-withdrawing effects .
- Halogen vs.
Core Heterocyclic System Variations
The central heterocycle (e.g., pyridine, pyrazole, or isoindole-dione) determines hydrogen-bonding capacity and steric interactions.
Key Observations:
- Pyridin-2-ol vs.
- Carboxylic Acid vs. Carbonyl: ZINC00627464’s carboxylic acid group () likely improves solubility but may reduce cell permeability compared to the target’s carbonyl group .
Pharmacological Data (Docking Scores)
While direct data for the target compound are unavailable, docking scores of structurally related compounds provide insights:
| Compound (ZINC ID) | Docking Score (ΔG, kcal/mol) | Core Structure | Reference |
|---|---|---|---|
| ZINC00627464 | -30.31 | Cyclohexene-carboxylic acid | |
| ZINC08440501 | -28.76 | Pyrrolidine-2,3-dione | |
| Capsaicin (Natural) | -24.90 | Vanilloid |
Key Observations:
Biological Activity
5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol, also known by its CAS number 1252913-43-1, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a piperazine ring and a pyridin-2-ol moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_{18}H_{22}N_{4}O, with a molecular weight of approximately 318.4 g/mol. The compound's structure includes a carbonyl group attached to the piperazine ring and a hydroxyl group on the pyridine, enhancing its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to inhibit the synthesis of essential components in bacterial cell walls, which is crucial for its anti-tubercular activity. This inhibition leads to bacterial cell death, making it a candidate for further development as an anti-tuberculosis agent .
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular drug. Its mechanism includes disrupting bacterial cell wall synthesis .
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxicity against various cancer cell lines, although further investigation is required to understand the underlying mechanisms and efficacy .
- Neuropharmacological Effects : There are indications that derivatives of piperazine compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in neuropsychiatric disorders .
Research Findings
A variety of studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the effectiveness of piperazine derivatives in treating infectious diseases:
- Case Study 1 : A study published in Drug Discovery highlighted the structural modifications of piperazine derivatives, including this compound, leading to enhanced activity against resistant strains of Mycobacterium tuberculosis .
- Case Study 2 : Another investigation focused on the cytotoxic properties of similar compounds against various cancer types, demonstrating significant inhibition of tumor growth in vitro .
Q & A
Basic: What are the recommended synthetic routes for 5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-carbonyl linkage followed by coupling with the pyridin-2-ol moiety. Key steps include:
- Amide bond formation : Reacting 4-(4-methylphenyl)piperazine with a pyridin-2-ol derivative activated via carbonyl diimidazole (CDI) or HATU-mediated coupling under inert conditions (e.g., N₂ atmosphere) .
- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while bases like DIPEA or triethylamine neutralize acid byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC ensures >95% purity. Monitor intermediates via LC-MS .
Basic: How can the structure of this compound be confirmed experimentally?
Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H and ¹³C NMR verify piperazine ring protons (δ 2.5–3.5 ppm) and pyridin-2-ol aromatic signals (δ 6.5–8.0 ppm). Carbonyl groups appear at ~165–170 ppm in ¹³C NMR .
- IR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (O-H) bands at ~3200–3500 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly between the pyridin-2-ol hydroxyl and adjacent carbonyl groups .
Advanced: How do substituent modifications on the piperazine or pyridin-2-ol moieties affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Piperazine substituents : Electron-donating groups (e.g., 4-methylphenyl) enhance target binding affinity by increasing lipophilicity and π-π stacking. Substituting with bulkier groups (e.g., fluorophenyl) may reduce solubility but improve metabolic stability .
- Pyridin-2-ol modifications : Hydroxyl group methylation reduces hydrogen-bonding potential, decreasing inhibitory activity in eIF4A3 assays. Fluorination at the pyridine ring improves cellular permeability .
- Key data : Derivatives with 4-methylphenylpiperazine showed 3-fold higher potency (IC₅₀ = 12 nM) compared to unsubstituted analogs in eIF4A3 inhibition assays .
Advanced: What experimental strategies are used to resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay variability or impurities. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293T for eIF4A3 inhibition) and controls (e.g., silvestrol as a reference inhibitor) .
- Purity validation : Confirm compound integrity via HPLC (>99% purity) and LC-MS to rule out degradation products .
- Dose-response curves : Compare EC₅₀ values across studies; outliers may indicate differences in cell permeability or off-target effects .
Advanced: How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Key ADMET optimization steps:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to reduce logP values, improving aqueous solubility. Derivatives with logP <3 showed 50% higher oral bioavailability in murine models .
- Metabolic stability : Replace labile esters with amides or ethers. Piperazine N-methylation reduces CYP450-mediated oxidation .
- In vivo validation : Conduct PK studies in rodents with LC-MS/MS quantification. Compound 1q (a derivative) achieved a plasma half-life of 8.2 hours and 29% tumor growth inhibition in xenograft models .
Advanced: What methodologies are used to validate the biological target (e.g., eIF4A3) of this compound?
- Genetic knockdown : CRISPR/Cas9-mediated eIF4A3 knockout in cell lines abolishes compound activity, confirming target specificity .
- Biochemical assays : Surface plasmon resonance (SPR) or ITC measures direct binding (Kd = 8.5 nM for eIF4A3) .
- Competitive inhibition : Co-administration with silvestrol (a known eIF4A3 inhibitor) shows additive effects in translational repression assays .
Advanced: How can computational modeling guide the design of derivatives with improved selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses within the eIF4A3 RNA helicase domain. Focus on interactions with residues like Trp470 and Glu325 .
- MD simulations : Assess binding stability over 100 ns trajectories; derivatives with <1.5 Å RMSD fluctuations retain activity .
- Pharmacophore filtering : Prioritize compounds with hydrogen-bond donors (pyridin-2-ol hydroxyl) and aromatic pharmacophores (4-methylphenyl) .
Advanced: What analytical techniques are critical for assessing stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via UPLC-PDA; >90% stability after 24 hours indicates suitability for in vivo use .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hour). LC-MS quantification reveals esterase-mediated hydrolysis as a major degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
